molecular formula C13H8F4O2 B6374945 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261487-11-9

3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6374945
CAS RN: 1261487-11-9
M. Wt: 272.19 g/mol
InChI Key: CWGLZEJNOUXZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% (3F4TFMPP) is a phenolic compound that has been identified as having a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including synthesis, biochemical, and physiological studies.

Scientific Research Applications

3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It has also been used as a reagent in the synthesis of other compounds, such as 3-fluoro-4-(3-trifluoromethylphenyl)phenol. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used as a substrate in enzymatic reactions, as a ligand in metal-catalyzed reactions, and as a catalyst in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% is not fully understood, but it is believed to be related to its ability to act as a proton donor and acceptor. It has been suggested that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can interact with proteins and enzymes in the cell to modulate their activity. Additionally, it has been proposed that 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can form hydrogen bonds with other molecules, which may play a role in its action.
Biochemical and Physiological Effects
3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of proteins involved in the regulation of gene expression. Additionally, 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to induce cell death in certain types of cancer cells and to inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

The use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages in laboratory experiments. It is a relatively low-cost and readily available compound, and it is relatively stable in solution. Additionally, it is water-soluble and can be used in a variety of different experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for the use of 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used in the synthesis of new compounds, or it could be further studied to better understand its mechanism of action. Additionally, it could be used in the development of new drugs or therapeutic agents. It could also be used in the development of new diagnostic tools or imaging techniques. Finally, it could be used to study the effects of environmental pollutants on human health.

Synthesis Methods

3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized using a two-step process. First, 3-chloro-4-(3-trifluoromethoxyphenyl)phenol is reacted with aqueous sodium hydroxide to form the corresponding phenolate anion. This anion is then reacted with a solution of potassium fluoride and anhydrous acetic acid to form 3-Fluoro-4-(3-trifluoromethoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-12-7-9(18)4-5-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGLZEJNOUXZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684516
Record name 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261487-11-9
Record name 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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